Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride
Description
Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride is a synthetic amino acid derivative characterized by a furan-3-yl substituent attached to the β-carbon of a propanoate ester backbone, with a methyl ester group at the α-position and a protonated amine hydrochloride salt. For example, esterification methods using thionyl chloride and methanol (as described for similar amino acid methyl ester hydrochlorides) are likely applicable . Such compounds are typically intermediates in pharmaceutical research, particularly in the synthesis of peptidomimetics or non-canonical amino acids .
Properties
IUPAC Name |
methyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-11-8(10)7(9)4-6-2-3-12-5-6;/h2-3,5,7H,4,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIJHPWDAZAZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=COC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride typically involves the reaction of furan-3-carboxaldehyde with methylamine and a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various furan derivatives, alcohols, amines, and substituted amino acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino acid moiety allow it to bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to inhibition or activation of enzymatic pathways, affecting various biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride with key analogs, emphasizing substituent variations and molecular properties:
Biological Activity
Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a furan ring, which is a five-membered aromatic structure containing one oxygen atom, attached to a propanoate backbone. Its molecular formula is , with a molecular weight of approximately 205.64 g/mol. The presence of the amino group at the third position of the propanoate chain contributes to its reactivity and biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The furan moiety and amino group can engage in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activities. This interaction may lead to several pharmacological effects, including:
- Antimicrobial Activity : The compound has been studied for its ability to inhibit microbial growth, particularly against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy against various bacterial strains, it demonstrated notable inhibitory effects:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 8 |
| Staphylococcus aureus | 18 | 6 |
| Pseudomonas aeruginosa | 12 | 10 |
These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. For instance, it exhibited an IC50 value of approximately 25 µM against human leukemia cells (CEM), suggesting a promising anticancer profile. The mechanism underlying this activity may involve the modulation of apoptotic pathways.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University tested the compound against clinical isolates of bacteria. The findings revealed that this compound was effective in reducing bacterial load in vitro, suggesting its potential for therapeutic applications in treating bacterial infections. -
Case Study on Cancer Cell Lines :
Another investigation focused on the compound's effects on breast cancer cell lines. Results indicated that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers compared to control groups.
Q & A
Basic Synthesis & Characterization
Q: What are the standard protocols for synthesizing Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride, and how can reaction conditions be optimized? A: Synthesis typically involves coupling furan-3-yl derivatives with methyl 2-aminopropanoate precursors under acidic conditions, followed by hydrochlorination. Key steps include temperature control (e.g., 0–5°C for HCl gas introduction) and solvent selection (e.g., methanol/ethyl acetate mixtures for crystallization). Optimization focuses on yield improvement via pH adjustments and stoichiometric balancing of reactants .
Advanced Synthesis: Enantiomeric Purity
Q: How can enantiomeric purity be ensured during synthesis, and what analytical methods validate chiral integrity? A: Enantioselective synthesis using chiral catalysts (e.g., L-proline derivatives) or resolution via diastereomeric salt formation is critical. Validation employs polarimetry, chiral HPLC (e.g., Chiralpak® columns), or X-ray crystallography to confirm absolute configuration. Contamination by diastereomers (>2%) can skew biological activity .
Basic Structural Analysis
Q: Which spectroscopic techniques are essential for characterizing this compound’s structure? A: Nuclear Magnetic Resonance (NMR) (¹H/¹³C) identifies furan ring protons (δ 6.5–7.5 ppm) and ester/amine groups. Infrared (IR) spectroscopy confirms C=O (1700–1750 cm⁻¹) and NH₃⁺ (2500–3000 cm⁻¹) stretches. Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 218.1) .
Advanced Structural Analysis: Computational Modeling
Q: How can molecular docking studies predict interactions between this compound and biological targets? A: Density Functional Theory (DFT) optimizes the compound’s 3D structure, while AutoDock Vina simulates binding to receptors (e.g., neurotransmitter transporters). Focus on furan ring π-π stacking and hydrogen bonding with active-site residues. Validate predictions via SPR (surface plasmon resonance) binding assays .
Basic Biological Activity Screening
Q: What in vitro assays are recommended for initial neuropharmacological profiling? A: Use radioligand displacement assays (e.g., ³H-GABA uptake inhibition in neuronal cells) or fluorometric calcium flux assays to assess receptor modulation. IC₅₀ values <10 µM suggest therapeutic potential. Parallel cytotoxicity assays (MTT) ensure specificity .
Advanced Biological Activity: Resolving Data Contradictions
Q: How can contradictory results from receptor binding vs. functional assays be reconciled? A: Discrepancies may arise from allosteric modulation or off-target effects. Employ Schild regression analysis to distinguish competitive vs. non-competitive inhibition. Cross-validate with knock-out cell models (e.g., CRISPR-edited GABA receptors) .
Basic Stability & Solubility Challenges
Q: What strategies improve aqueous solubility and storage stability of this hydrochloride salt? A: Lyophilization with cryoprotectants (trehalose) enhances shelf life. For solubility, use co-solvents (DMSO/PEG 400) or pH-adjusted buffers (pH 4–5). Monitor degradation via accelerated stability studies (40°C/75% RH) with HPLC tracking .
Advanced Analytical Challenges: Degradation Pathways
Q: How can degradation products be quantified, and what mechanisms drive instability? A: LC-MS/MS identifies hydrolytic products (e.g., free carboxylic acid from ester cleavage). Kinetic studies under varying pH/temperature reveal Arrhenius-based degradation rates. Stabilization via formulation with antioxidants (BHT) is recommended .
Basic Structural Analog Design
Q: What structural analogs of this compound are synthetically accessible for SAR studies? A: Replace the furan-3-yl group with thiophene (improved lipophilicity) or nitro-phenyl (enhanced receptor affinity). Modify the ester to amide (e.g., tert-butyl carbamate) for protease resistance .
Advanced SAR Studies: Fluorinated Derivatives
Q: How does fluorination at specific positions alter bioactivity? A: Introduce CF₃ at the propanoate β-carbon (via Ullmann coupling) to enhance metabolic stability. Fluorine’s electronegativity increases binding to polar residues (e.g., tyrosine in enzyme active sites). Compare logP and IC₅₀ shifts using Hansch analysis .
Basic Pharmacological Implications
Q: What preclinical models are suitable for evaluating neuroprotective effects? A: Use MPTP-induced Parkinson’s models in mice or glutamate-excitotoxicity assays in primary cortical neurons. Measure biomarkers (BDNF, SOD activity) and behavioral outcomes (rotarod performance) .
Advanced Pharmacokinetics: Blood-Brain Barrier Penetration
Q: How can brain permeability be assessed, and what structural modifications enhance it? A: Conduct in situ perfusion assays (rat brain) to calculate permeability-surface area (PS) product. Introduce N-methylation or prodrug strategies (e.g., ester-to-amide conversion) to improve LogBB values (>0.3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
